molecular formula C13H18ClNO5S B8351579 2-Chloro-5-(boc-amino)benzyl mesylate

2-Chloro-5-(boc-amino)benzyl mesylate

Cat. No.: B8351579
M. Wt: 335.80 g/mol
InChI Key: BQIWRDMSWZOFEH-UHFFFAOYSA-N
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Description

2-Chloro-5-(boc-amino)benzyl mesylate is a useful research compound. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.80 g/mol. The purity is usually 95%.
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Scientific Research Applications

Drug Development

2-Chloro-5-(boc-amino)benzyl mesylate has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been employed in the development of nitrogen-containing heterocycles that exhibit significant pharmacological properties .

Case Study: Synthesis of Anticancer Agents

  • Researchers synthesized a series of derivatives from this compound, evaluating their activity against cancer cell lines such as KB-31 and KB-8511. The results indicated promising cytotoxic effects, with IC50 values demonstrating effectiveness against drug-sensitive and multi-drug resistant cancer cells .

Organic Synthesis

The compound serves as a key building block in organic synthesis, facilitating the construction of complex molecular architectures through various coupling reactions. Its reactivity profile allows it to participate in:

  • Nucleophilic substitutions : The chloro and mesylate groups can be substituted by various nucleophiles, leading to diverse products.
  • Cross-coupling reactions : It can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

Table 1: Summary of Biological Activities

Compound Derived from this compoundTarget Cell LineIC50 (μM)Reference
Compound AKB-31>10
Compound BKB-85117.138
Compound CHeLa6

Table 2: Synthetic Routes

StepReaction TypeConditionsYield (%)
1Boc protectionTFA, room temperature85
2MesylationDMF, NaH90
3Nucleophilic substitutionReflux with nucleophileVaries

Properties

Molecular Formula

C13H18ClNO5S

Molecular Weight

335.80 g/mol

IUPAC Name

[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl methanesulfonate

InChI

InChI=1S/C13H18ClNO5S/c1-13(2,3)20-12(16)15-10-5-6-11(14)9(7-10)8-19-21(4,17)18/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

BQIWRDMSWZOFEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-chloro-5-(Boc-amino)benzyl alcohol (7.4 g; 29 mmol; from step (i) above) in CH2Cl2 (100 mL) was added TEA (2.9 g; 29 mmol), followed by MsCl (3.3 g, 29 mmol; added dropwise). After stirring for 2 hours the resultant mixture was poured onto water. The organic layer was separated, washed with water, dried (Na2SO4) and concentrated to yield 10 g (100%) of the sub-title compound.
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100 mL
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